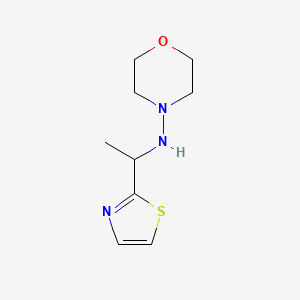

Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine

Description

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethyl]morpholin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-8(9-10-2-7-14-9)11-12-3-5-13-6-4-12/h2,7-8,11H,3-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRFPLMNKLFRQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NN2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine typically involves the reaction of a thiazole derivative with a morpholine derivative. One common method involves the use of 2-chloroethyl morpholine hydrochloride and a thiazole derivative under basic conditions. The reaction proceeds through nucleophilic substitution, where the morpholine nitrogen attacks the electrophilic carbon of the thiazole derivative, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine nitrogen acts as a nucleophile, attacking electrophilic centers in alkyl halides or carbonyl-containing compounds. For example:

-

Reaction with alkyl halides :

This reaction proceeds under mild basic conditions (e.g., KCO) in polar aprotic solvents like DMF or THF .

-

Reactivity with carbonyl compounds :

The amine group reacts with aldehydes or ketones in Mannich reactions, forming β-amino carbonyl derivatives. For instance, treatment with formaldehyde generates morpholin-4-ylmethyl derivatives .

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromoethane | KCO, DMF, 80°C | N-Ethyl-morpholine-thiazole derivative | 72% | |

| Formaldehyde | Morpholine, EtOH, reflux | Morpholin-4-ylmethyl derivative | 85% |

Oxidation and Reduction Reactions

The thiazole ring and amine groups undergo redox transformations:

-

Oxidation :

The thiazole sulfur atom oxidizes to sulfoxides or sulfones using HO or KMnO. -

Reduction :

Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring to a thiazolidine, while LiAlH reduces amides to amines.

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Thiazole oxidation | 30% HO, AcOH, 50°C | Sulfoxide | Selective at sulfur | |

| Catalytic reduction | H (1 atm), Pd/C, EtOH | Thiazolidine derivative | Full saturation of ring |

Condensation and Cyclization Reactions

The compound participates in one-pot syntheses to form fused heterocycles:

-

Knoevenagel condensation : Reacts with aldehydes in the presence of MgO/EtOH under microwave irradiation to yield 5-alkylidene-thiazol-4-one derivatives .

-

Cyclization with isothiocyanates : Forms 1,3-thiazolidin-4-one derivatives via thiourea intermediates .

| Aldehyde | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | MgO, EtOH, 80°C, 1 h (MW) | 5-Benzylidene-thiazol-4-one | 89% | |

| Chloroacetyl chloride | Morpholine, EtOH, reflux | Fused thiazole-imidazoline | 78% |

Functionalization at the Amine Group

The primary amine undergoes acylation or sulfonation:

-

Acylation : Reacts with acetyl chloride to form acetamide derivatives.

-

Sulfonation : Generates sulfonamides with sulfonyl chlorides, enhancing biological activity .

Coordination Chemistry

The morpholine and thiazole nitrogen atoms act as ligands for metal ions (e.g., Zn, Cu), forming complexes studied for enzyme inhibition (e.g., carbonic anhydrase-II) .

Key Insights:

-

Nucleophilic substitutions dominate reactivity at the morpholine nitrogen .

-

Thiazole ring modifications (oxidation/reduction) enable tuning of electronic properties.

-

Condensation reactions expand structural diversity, yielding bioactive heterocycles .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its participation in multiple reaction pathways, supported by rigorous experimental data .

Scientific Research Applications

Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes, rubber accelerators, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Morpholine derivatives: Compounds such as N-(4-morpholinyl)benzamide and morpholine-4-carboxamide share structural similarities with Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine.

Thiazole derivatives: Compounds like 2-aminothiazole and thiazole-4-carboxylic acid are structurally related to the thiazole moiety of this compound.

Uniqueness

This compound is unique due to the combination of the morpholine and thiazole rings in a single molecule. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to other similar compounds .

Biological Activity

Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

1. Chemical Structure and Synthesis

Morpholine derivatives, including this compound, are characterized by their morpholine ring, which contributes to their pharmacological properties. The synthesis typically involves the reaction of morpholine with thiazole derivatives, yielding compounds with significant biological activities. For instance, the synthesis of N-(4-(morpholine-4-carbonyl) thiazol-2-yl) amino derivatives has been documented, showcasing their potential as antimicrobial agents .

2.1 Antimicrobial Activity

Morpholine derivatives exhibit notable antimicrobial properties. A study highlighted the antibacterial and antifungal activities of various morpholine-thiazole compounds, revealing their efficacy against several pathogenic strains. The minimum inhibitory concentrations (MICs) were determined, demonstrating a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Morpholine-thiazole 1 | 32 | Antibacterial |

| Morpholine-thiazole 2 | 16 | Antifungal |

2.2 Anticancer Properties

Research has indicated that morpholine-based thiazoles possess anticancer activities. These compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action often involves the induction of apoptosis in cancer cells .

For example, a specific derivative demonstrated an IC50 value of 10.10 µg/mL against MCF-7 cells, indicating its potential as an effective anticancer agent .

2.3 Enzyme Inhibition

Morpholine derivatives have also been studied for their ability to inhibit specific enzymes, such as carbonic anhydrase II (CA-II). A study evaluated the inhibitory potential of thiazole derivatives against CA-II, revealing varying degrees of inhibition that could lead to therapeutic applications in conditions like glaucoma and obesity .

3.1 Case Study: Anticancer Activity

In a recent study, a series of morpholine-thiazole compounds were synthesized and tested for their anticancer properties. The most potent compound exhibited significant growth inhibition in a panel of cancer cell lines with an IC50 value in the low micromolar range. Mechanistic studies revealed that these compounds induced cell cycle arrest and apoptosis through the activation of caspase pathways .

3.2 Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of morpholine-thiazole derivatives against resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting their potential role in overcoming antibiotic resistance .

4. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research aims to optimize these compounds for enhanced efficacy and specificity while minimizing toxicity.

Future studies should focus on:

- Exploring structure-activity relationships (SAR) to identify key functional groups responsible for biological activity.

- Conducting in vivo studies to assess the therapeutic potential and safety profiles of these compounds.

- Investigating the mechanisms underlying their biological effects to facilitate the development of targeted therapies.

This compound exemplifies the potential of morpholine derivatives in medicinal chemistry and highlights the importance of continued research in this area to unlock new therapeutic avenues.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for Morpholine-4-yl-(1-thiazol-2-yl-ethyl) amine, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving morpholine and thiazole derivatives. For example, chloroacetyl chloride reacts with 5-R-benzyl-1,3-thiazol-2-amines under reflux conditions, followed by treatment with morpholine and sulfur to form the target compound. Optimization includes controlling reaction time (e.g., 5 minutes for polysulfide formation in morpholine) and stoichiometric ratios of reagents to maximize yield .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Peaks at δ 3.63–3.85 ppm (morpholine protons), δ 7.12–7.61 ppm (aromatic protons from thiazole) .

- 13C NMR : Signals at δ 48.12 ppm (morpholine carbons) and δ 168.20 ppm (thiazole carbonyl) .

- MS : Molecular ion peak at m/z 221 [M+H]+ .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). Stability tests under varying pH (4–9) and temperature (25–60°C) are critical to avoid decomposition. Use inert atmospheres (N₂/Ar) during storage to prevent oxidation .

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR) guide the optimization of this compound derivatives for enhanced pharmacological activity?

- Methodological Answer : 3D-QSAR models analyze steric, electrostatic, and hydrophobic fields around the morpholine and thiazole moieties. For example, substituting the phenyl group with electron-withdrawing groups (e.g., -NO₂) at specific positions improves binding affinity to target receptors (e.g., analgesic or antitumor targets) .

Q. What mechanistic insights explain the antitumor activity of this compound in hybrid pharmacophore designs?

- Methodological Answer : The morpholine moiety enhances solubility and membrane permeability, while the thiazole ring interacts with cellular targets (e.g., kinase inhibitors). In vitro assays (e.g., MTT on cancer cell lines) combined with molecular docking reveal inhibition of pro-survival pathways (e.g., PI3K/AKT) .

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to improve pharmacokinetics.

- Microsomal Stability Assays : Identify metabolic hotspots using liver microsomes and LC-MS .

Q. What green chemistry approaches (e.g., biocatalysis) can replace traditional synthesis routes for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.